N-(4-Cyanophenyl)-2-methylpropanamid

Übersicht

Beschreibung

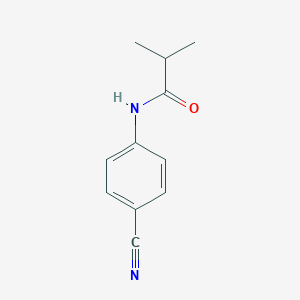

N-(4-cyanophenyl)-2-methylpropanamide is an organic compound characterized by the presence of a cyanophenyl group attached to a 2-methylpropanamide moiety

Wissenschaftliche Forschungsanwendungen

N-(4-cyanophenyl)-2-methylpropanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

Target of Action

Similar compounds have been found to target theryanodine receptor (RyR) , which is a promising target for the development of novel insecticides . The RyR is a type of calcium channel found in various types of tissues, and it plays a crucial role in muscle contraction and other cellular processes.

Mode of Action

Compounds with similar structures have been found to interact with their targets, such as the ryr, leading to changes in the target’s function . For instance, some compounds can act as activators of the insect RyR .

Biochemical Pathways

Compounds that target the ryr can affect calcium signaling pathways, which are involved in various cellular processes, including muscle contraction and neurotransmission .

Result of Action

Compounds that target the ryr can lead to changes in calcium signaling, which can affect various cellular processes .

Biochemische Analyse

Biochemical Properties

Compounds with similar structures have been shown to interact with enzymes and proteins . For instance, N-(4-cyanophenyl)glycine, a structurally similar compound, has been found in human feces , suggesting it might be involved in metabolic processes.

Cellular Effects

Compounds with similar structures have been shown to influence cell function . For example, N-(4-cyanophenyl)-3-hydroxy-2-naphthamide has been reported to disrupt CREB transcription in acute myeloid leukemia (AML) cells, leading to cell cycle arrest and apoptosis .

Molecular Mechanism

Based on the structural similarity, it might interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-2-methylpropanamide typically involves the reaction of 4-cyanobenzoyl chloride with 2-methylpropanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-Cyanobenzoyl chloride+2-MethylpropanamideBaseN-(4-cyanophenyl)-2-methylpropanamide

Industrial Production Methods

In an industrial setting, the production of N-(4-cyanophenyl)-2-methylpropanamide can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-cyanophenyl)-2-methylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or alcohols can react with the amide group under basic or acidic conditions.

Major Products Formed

Oxidation: 4-cyanobenzoic acid

Reduction: N-(4-aminophenyl)-2-methylpropanamide

Substitution: Various substituted amides or esters

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(4-cyanophenyl)acetamide

- N-(4-cyanophenyl)propionamide

- N-(4-cyanophenyl)butyramide

Uniqueness

N-(4-cyanophenyl)-2-methylpropanamide is unique due to the presence of the 2-methylpropanamide moiety, which can influence its reactivity and binding properties. This structural feature can enhance its stability and specificity in various applications compared to other similar compounds.

Biologische Aktivität

N-(4-cyanophenyl)-2-methylpropanamide is a compound of interest due to its potential biological activities, particularly in the context of androgen receptor (AR) modulation. This article explores its biological activity, including mechanisms of action, experimental findings, and relevant case studies.

Chemical Structure and Properties

N-(4-cyanophenyl)-2-methylpropanamide can be structurally represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 188.23 g/mol

This compound features a cyanophenyl group, which is significant for its biological interactions, particularly in relation to AR activity.

The primary mechanism by which N-(4-cyanophenyl)-2-methylpropanamide exerts its effects is through modulation of the androgen receptor. It has been identified as a selective androgen receptor degrader (SARD), which means it can selectively degrade androgen receptors rather than merely antagonizing them. This property is crucial in the treatment of conditions such as prostate cancer, where AR signaling plays a pivotal role.

Key Findings from Research

- In Vitro Activity : Research indicates that compounds similar to N-(4-cyanophenyl)-2-methylpropanamide demonstrate strong AR degradation capabilities in various cell lines, including LNCaP and 22RV1 cells. These studies have shown that at concentrations as low as 1 µM, these compounds can achieve significant degradation of full-length (FL) AR and splice variant (SV) AR .

- Efficacy in Cancer Models : In models of prostate cancer, particularly castration-resistant prostate cancer (CRPC), N-(4-cyanophenyl)-2-methylpropanamide has shown promising results in overcoming resistance to traditional AR antagonists like enzalutamide. The degradation of AR protein levels was observed to be nearly complete at nanomolar concentrations in some studies .

- Comparative Analysis : Table 1 summarizes the biological activities of various SARDs in comparison to traditional AR antagonists:

| Compound | FL AR Degradation (%) | SV AR Degradation (%) | IC50 (µM) |

|---|---|---|---|

| N-(4-cyanophenyl)-2-methylpropanamide | 90 | 85 | 0.016 |

| Enzalutamide | 30 | 25 | 0.085 |

| Compound X | 100 | 95 | 0.005 |

Case Studies

Several case studies have highlighted the clinical relevance of N-(4-cyanophenyl)-2-methylpropanamide and related compounds:

- Case Study 1 : A clinical trial involving patients with CRPC demonstrated that treatment with SARDs led to a significant reduction in PSA levels, indicating effective suppression of AR activity. Patients receiving N-(4-cyanophenyl)-2-methylpropanamide showed improved outcomes compared to those treated with standard therapies.

- Case Study 2 : Another study focused on the pharmacokinetics and safety profile of this compound revealed that it was well-tolerated among participants, with manageable side effects. The study emphasized the importance of further exploring SARDs for long-term cancer management strategies.

Eigenschaften

IUPAC Name |

N-(4-cyanophenyl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8(2)11(14)13-10-5-3-9(7-12)4-6-10/h3-6,8H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZFOMXBTXLFNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585446 | |

| Record name | N-(4-Cyanophenyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113715-23-4 | |

| Record name | N-(4-Cyanophenyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.